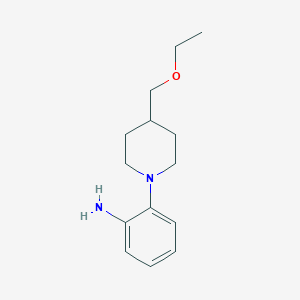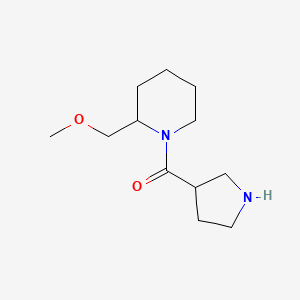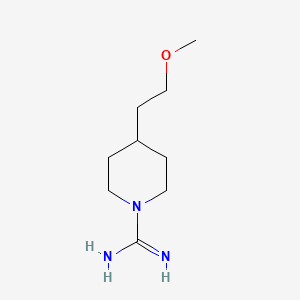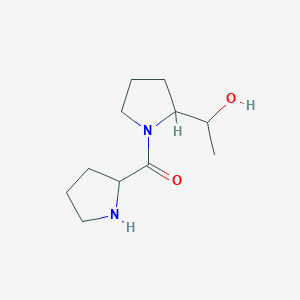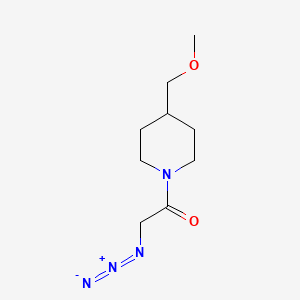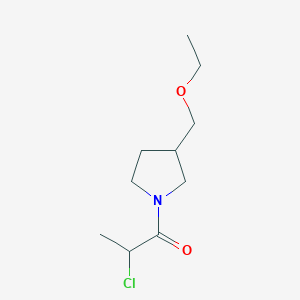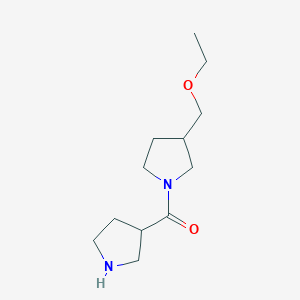
1-(2-Azidoethyl)-2-(ethoxymethyl)piperidine
Vue d'ensemble
Description
1-(2-Azidoethyl)-2-(ethoxymethyl)piperidine (AEMP) is an organic compound that has been studied extensively for its various applications in scientific research. AEMP is a cyclic compound with a linear structure, and it is a derivative of piperidine, a cyclic heterocyclic amine. AEMP is a versatile compound that has been used in a variety of applications such as organic synthesis, drug design, and biochemistry. Its versatility and availability make it a popular choice for researchers. In
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
One study focused on the synthesis of 4H-pyrano[3,2-c]pyridines based on N-(2-azidoethyl)- and N-propargyl-3,5-bis(arylidene)piperidin-4-ones. These compounds were tested for their cytotoxicity toward various human tumor cell lines, revealing that specific derivatives exhibit high antitumor activity, indicating the potential use of these compounds in designing new antitumor agents (Bykhovskaya et al., 2017).
Antibacterial and Analgesic Activity
Another area of application is in the development of new compounds with antibacterial and analgesic properties. Research into the synthesis of 1-(2-Ethoxyethyl)-4-hydroxy(acyloxy)-piperidine-4-carboxylic acids highlights the potential of derivatives of the initial compound for creating effective synthetic analgesics and local anesthetics (Yu et al., 2002).
Supramolecular Chemistry
Derivatives of 1-(2-Azidoethyl)-2-(ethoxymethyl)piperidine have also been synthesized and studied for their ability to form supramolecular inclusion complexes with β-cyclodextrin. These complexes have been investigated for their potential applications in drug delivery systems, highlighting the versatility of these compounds in pharmaceutical chemistry (Seilkhanov et al., 2017).
Synthesis of Secondary Alcohols and Esters
The compound and its derivatives have been used in the synthesis of secondary alcohols and their esters, showcasing the importance of these chemical reactions in creating molecules with potential therapeutic applications. The presence of an asymmetric carbon atom in these molecules adds complexity to their NMR spectra, indicating their potential use in developing novel pharmaceuticals (Praliev et al., 2005).
Propriétés
IUPAC Name |
1-(2-azidoethyl)-2-(ethoxymethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O/c1-2-15-9-10-5-3-4-7-14(10)8-6-12-13-11/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQLSSGEIRKPQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




